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molecular formula C8H7NO2 B2358076 4-Hydroxy-2-methoxybenzonitrile CAS No. 84224-29-3

4-Hydroxy-2-methoxybenzonitrile

Cat. No. B2358076
M. Wt: 149.149
InChI Key: RXUUWXWVOHQXLN-UHFFFAOYSA-N
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Patent
US08148410B2

Procedure details

The title compound is prepared from commercially available 4-hydroxy-2-methoxy-benzaldehyde in analogy to literature procedures (see 3-ethyl-4-hydroxy-5-methyl-benzonitrile); LC-MS: tR=0.74 min. 1H NMR (D6-DMSO): δ 3.84 (s, 3H), 6.47 (d, J=8.5 Hz, 1H), 6.54 (s, 1H), 7.49 (d, J=8.5 Hz, 1H), 10.6 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([O:10][CH3:11])[CH:3]=1.C(C1C=C(C=C(C)C=1O)C#[N:18])C>>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:18])=[C:4]([O:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C=O)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=C(C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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